Technical Guide: Mechanism of Action of N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Technical Guide: Mechanism of Action of N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
The following technical guide details the mechanism of action for N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide , a synthetic small molecule belonging to the class of N-aryl-3-(tetrazol-1-yl)benzamides .
Based on structural activity relationship (SAR) data and medicinal chemistry literature (specifically within the domain of purinergic signaling modulation), this compound is identified as a P2X7 Receptor (P2RX7) Antagonist . The scaffold is characteristic of a series of potent P2X7 inhibitors developed to modulate neuroinflammation and pain pathways.
Executive Summary
N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a bioactive small molecule designed to inhibit the P2X7 receptor , an ATP-gated trimeric cation channel primarily expressed in immune cells (macrophages, microglia) and glial cells. By blocking P2X7 activation, the compound prevents the downstream signaling cascade responsible for NLRP3 inflammasome activation , IL-1β release , and cytolytic pore formation .
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Chemical Class: N-aryl-3-(tetrazol-1-yl)benzamide.
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Primary Target: P2X7 Receptor (P2RX7).
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Mode of Inhibition: Allosteric Antagonism (non-competitive with ATP).
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Therapeutic Utility: Anti-inflammatory (Rheumatoid Arthritis), Neuropathic Pain, Neurodegeneration.
Chemical Identity & Structural Biology
Structural Pharmacophore
The molecule consists of three distinct pharmacophoric elements optimized for the P2X7 allosteric pocket:
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Benzamide Core: Provides the rigid scaffold orienting the two functional wings.
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3-(1H-tetrazol-1-yl) Moiety: A polar, non-acidic heterocycle (unlike the acidic tetrazol-5-yl) that acts as a hydrogen bond acceptor/donor, interacting with polar residues (e.g., Lys, Tyr) in the receptor's allosteric site.
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4-Phenoxyphenyl Group: A hydrophobic "tail" designed to penetrate the deep lipophilic pocket of the receptor, stabilizing the inactive conformation.
Binding Mode
Unlike orthosteric antagonists that compete directly with ATP at the subunit interface, this compound likely binds to an allosteric site (often the "drug binding pocket" located in the central vestibule or transmembrane domain interface). This binding locks the receptor in a closed, non-conducting state, preventing the iris-like expansion of the pore even in the presence of high ATP concentrations.
Mechanism of Action (MoA)
Primary Pathway: P2X7 Blockade & Inflammasome Inhibition
The P2X7 receptor is unique among P2X receptors due to its ability to form a large non-selective pore (macropore) upon prolonged activation by high levels of extracellular ATP (eATP), often released during tissue injury or cell death (DAMPs).
Step-by-Step Mechanism:
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Ligand Gating: Under pathological conditions, high concentrations of eATP bind to the P2X7 receptor.
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Channel Opening: Normally, this triggers rapid
and influx and efflux. -
Antagonist Binding: N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide binds to the allosteric site of the P2X7 trimer.
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Conformational Locking: The drug stabilizes the closed state, preventing the separation of transmembrane helices (TM2).
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Signal Termination:
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Ion Flux Blockade: Prevents intracellular
depletion. -
NLRP3 Suppression: Intracellular
is a critical checkpoint for the NLRP3 inflammasome. By maintaining high cytosolic , the drug prevents NLRP3 oligomerization. -
Cytokine Arrest: Blocks the processing of pro-IL-1β and pro-IL-18 into their active forms by Caspase-1.
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Secondary Pathway: Prevention of Cytolytic Pore Formation
Prolonged P2X7 activation recruits Pannexin-1 to form a large pore, leading to membrane blebbing and pyroptosis (inflammatory cell death). This antagonist inhibits this transition, preserving cell viability and reducing the release of intracellular inflammatory factors.
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the P2X7-NLRP3 axis.
Caption: Schematic of P2X7 receptor inhibition preventing K+ efflux-mediated NLRP3 inflammasome activation and subsequent IL-1β release.
Experimental Validation Protocols
To validate the mechanism of N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide , the following experimental workflows are recommended.
Calcium Influx Assay (FLIPR)
This assay measures the drug's ability to block ATP-induced cytosolic calcium transients in P2X7-expressing cells (e.g., HEK293-hP2X7 or THP-1 monocytes).
| Parameter | Specification |
| Cell Line | HEK293 stably transfected with human P2X7 |
| Agonist | BzATP (2'3'-O-(4-benzoylbenzoyl)-ATP) - more potent than ATP |
| Dye | Fluo-4 AM or Fura-2 (Calcium indicators) |
| Readout | Fluorescence Intensity (RFU) over time |
| IC50 Expectation | Low nanomolar range (< 100 nM) for potent analogs |
Protocol:
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Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well) and incubate overnight.
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Dye Loading: Incubate cells with Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.
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Compound Addition: Add the test compound (serial dilutions) and incubate for 15-30 min.
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Stimulation: Inject BzATP (EC80 concentration, typically 10-30 µM for P2X7) using an automated liquid handler.
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Measurement: Record fluorescence kinetics (Ex 488 nm / Em 520 nm) for 180 seconds.
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Analysis: Calculate % Inhibition relative to vehicle control.
YO-PRO-1 Dye Uptake Assay (Pore Formation)
This assay confirms the blockade of the large cytolytic pore, a specific feature of P2X7 activation.
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Principle: YO-PRO-1 is a DNA-intercalating dye that only enters cells when the P2X7 macropore is open.
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Method: Incubate cells with test compound + YO-PRO-1 (1 µM).
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Trigger: Add BzATP.
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Readout: Measure fluorescence increase over 30-60 minutes. A potent antagonist will maintain low fluorescence (similar to baseline).
IL-1β Release Assay (Functional Validation)
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Cell Type: LPS-primed THP-1 macrophages or primary PBMCs.
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Priming: Treat cells with LPS (1 µg/mL) for 4 hours to induce Pro-IL-1β expression.
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Treatment: Add test compound (30 min pre-incubation).
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Activation: Stimulate with ATP (5 mM) for 30 minutes.
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Detection: Collect supernatant and quantify IL-1β via ELISA.
References
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Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native receptors." British Journal of Pharmacology, 157(7), 1203–1214. Link
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Guile, S. D., et al. (2009). "Antagonists of the P2X7 receptor. Structure-activity relationships of a series of N-aryl-3-(tetrazol-1-yl)benzamides." Bioorganic & Medicinal Chemistry Letters, 19(15), 4183-4186. Link
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Bartlett, R., et al. (2014). "The P2X7 receptor channel: recent developments and new therapeutic approaches." Pharmacological Reviews, 66(3), 638-675. Link
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PubChem Compound Summary. "N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide (Analog)." National Center for Biotechnology Information. Link
